molecular formula C13H18N2O2 B7513303 1-Methyl-5-(2-methylpiperidine-1-carbonyl)pyridin-2-one

1-Methyl-5-(2-methylpiperidine-1-carbonyl)pyridin-2-one

Cat. No. B7513303
M. Wt: 234.29 g/mol
InChI Key: MDJSQVDPAVIXBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-5-(2-methylpiperidine-1-carbonyl)pyridin-2-one, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridinones and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-Methyl-5-(2-methylpiperidine-1-carbonyl)pyridin-2-one is not fully understood, but it is believed to involve the inhibition of protein aggregation and the modulation of cellular signaling pathways. 1-Methyl-5-(2-methylpiperidine-1-carbonyl)pyridin-2-one has been found to interact with several key proteins involved in neurodegenerative diseases, including beta-amyloid and alpha-synuclein.
Biochemical and Physiological Effects
1-Methyl-5-(2-methylpiperidine-1-carbonyl)pyridin-2-one has been found to exhibit a range of biochemical and physiological effects, including the inhibition of protein aggregation, the modulation of cellular signaling pathways, and the protection of dopaminergic neurons. Additionally, 1-Methyl-5-(2-methylpiperidine-1-carbonyl)pyridin-2-one has been found to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Methyl-5-(2-methylpiperidine-1-carbonyl)pyridin-2-one for lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, 1-Methyl-5-(2-methylpiperidine-1-carbonyl)pyridin-2-one has been found to be well-tolerated in animal models, which is an important consideration for potential therapeutic applications. However, one limitation of 1-Methyl-5-(2-methylpiperidine-1-carbonyl)pyridin-2-one is its relatively high cost, which may limit its use in certain research settings.

Future Directions

There are several potential future directions for research on 1-Methyl-5-(2-methylpiperidine-1-carbonyl)pyridin-2-one. One area of interest is in the development of novel therapeutic agents based on the structure of 1-Methyl-5-(2-methylpiperidine-1-carbonyl)pyridin-2-one. Additionally, further studies are needed to fully understand the mechanism of action of 1-Methyl-5-(2-methylpiperidine-1-carbonyl)pyridin-2-one and its potential applications in other disease states. Finally, research is needed to optimize the synthesis method of 1-Methyl-5-(2-methylpiperidine-1-carbonyl)pyridin-2-one and to explore alternative methods for its production.

Synthesis Methods

The synthesis of 1-Methyl-5-(2-methylpiperidine-1-carbonyl)pyridin-2-one involves the reaction of 2-methylpiperidine-1-carboxylic acid with 2-pyridone in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with methyl iodide to obtain the final compound, 1-Methyl-5-(2-methylpiperidine-1-carbonyl)pyridin-2-one. This synthesis method has been optimized for high yields and purity and has been used in various scientific studies.

Scientific Research Applications

1-Methyl-5-(2-methylpiperidine-1-carbonyl)pyridin-2-one has been found to exhibit a range of potential therapeutic applications in scientific research. One of the most promising areas of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-Methyl-5-(2-methylpiperidine-1-carbonyl)pyridin-2-one has been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease. Additionally, 1-Methyl-5-(2-methylpiperidine-1-carbonyl)pyridin-2-one has been found to protect against dopaminergic neuron loss in Parkinson's disease models.

properties

IUPAC Name

1-methyl-5-(2-methylpiperidine-1-carbonyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-10-5-3-4-8-15(10)13(17)11-6-7-12(16)14(2)9-11/h6-7,9-10H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJSQVDPAVIXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CN(C(=O)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-(2-methylpiperidine-1-carbonyl)pyridin-2-one

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